molecular formula C10H11ClO2 B2809201 2-(3-Chlorophenyl)butanoic acid CAS No. 188014-55-3

2-(3-Chlorophenyl)butanoic acid

Cat. No. B2809201
M. Wt: 198.65
InChI Key: MLUSBOPUEWAMEK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)butanoic acid is a chemical compound with the molecular weight of 198.65 . It is also known as CATPB, an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human, but not mouse or rat, FFA2 (GPR43) .


Synthesis Analysis

The synthesis of new butanoic acid derivatives, including 2-(3-Chlorophenyl)butanoic acid, has been studied . The synthesis involves density functional theory (DFT) calculations for the molecular design of the four new butanoic acid derivatives at B3LYP/6-31+G(d) level of theory . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)butanoic acid is represented by the InChI code 1S/C10H11ClO2/c1-2-9 (10 (12)13)7-4-3-5-8 (11)6-7/h3-6,9H,2H2,1H3, (H,12,13) and the InChI key MLUSBOPUEWAMEK-UHFFFAOYSA-N .

It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Studies have shown the synthesis of various compounds through reactions involving chlorophenyl butanoic acid derivatives. For instance, the synthesis of 5,6-Dihydro-6- methyl-4H- thieno [2,3-b] thiopyrane-4-one-2-sulfonamide from 3-(2-Mercaptothiophene)butanoic acid demonstrates the compound's utility in producing sulfonamide derivatives with potential biological activities (Wang Miao, 2007).

Environmental Remediation

  • Research on the removal of chlorophenols from aqueous media highlights the use of hydrophobic deep eutectic solvents (HDESs) for extracting chlorophenols from wastewater. This study showcases the environmental applications of chlorophenyl compounds in purifying water from toxic substances (I. Adeyemi et al., 2020).

Spectroscopic and Structural Analysis

  • Spectroscopic investigation and molecular docking evaluation of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid by DFT method have provided insights into the electronic structure, vibrational assignments, and potential biological interactions of chlorophenyl butanoic acid derivatives. These studies are critical for understanding the fundamental properties and potential applications of these compounds in material science and biological systems (K. Vanasundari et al., 2017).

Photocatalytic Degradation

  • The application of visible light on copper-doped titanium dioxide for catalyzing the degradation of chlorophenols illustrates the potential of chlorophenyl compounds in enhancing photocatalytic activities. This research contributes to the development of efficient methods for the degradation of persistent organic pollutants under visible light (J. Lin et al., 2018).

Safety And Hazards

The safety data sheet for 2-(3-Chlorophenyl)butanoic acid indicates that it is a combustible liquid and harmful if swallowed . It causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUSBOPUEWAMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703402
Record name 2-(3-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)butanoic acid

CAS RN

22991-05-5, 188014-55-3
Record name 2-(3-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)butanoic acid
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